molecular formula C18H22N6O2S2 B6496420 N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide CAS No. 941942-16-1

N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6496420
CAS No.: 941942-16-1
M. Wt: 418.5 g/mol
InChI Key: LNEHWYBTIPCCCW-UHFFFAOYSA-N
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Description

N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a complex organic compound known for its multi-ring structure and diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide involves several key steps:

  • Formation of the pyrazolo[3,4-d]pyrimidin core: : This step typically requires the condensation of appropriate starting materials under controlled conditions.

  • Attachment of the morpholinyl and methylsulfanyl groups: : These functional groups are introduced through nucleophilic substitution reactions.

  • Introduction of the thiophene ring: : This is usually achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

Industrial Production Methods

Scaling up the production of this compound requires optimization of reaction conditions to improve yield and purity. Typical industrial methods include continuous flow synthesis and use of automated synthesizers to ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : The carbonyl groups within the structure can be reduced to alcohols under suitable conditions.

  • Substitution: : The aromatic rings within the compound allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conducted using a variety of reagents depending on the desired substitution, such as halogenating agents or organometallic compounds.

Major Products

The major products from these reactions vary but can include sulfoxides, primary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide has several significant applications:

  • Medicinal Chemistry: : Investigated for its potential as a kinase inhibitor, offering therapeutic benefits in oncology and chronic inflammation.

  • Biochemistry: : Used in the study of protein interactions and as a probe for signaling pathways.

  • Industrial Applications: : Utilized as a building block in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets, such as protein kinases. It inhibits their activity by binding to the active site, thereby blocking substrate access and subsequent signaling pathways. This inhibition can modulate cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

When compared to other kinase inhibitors, N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups, which provide a distinct pharmacophore profile. Similar compounds include:

  • N-{2-(6-bromo-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl}-2-(thiophen-2-yl)acetamide

  • N-{2-[6-(methylsulfonyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide

These variations highlight the nuanced differences in chemical properties and biological activity.

This compound remains an active area of research with ongoing studies exploring its full potential and applications.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S2/c1-27-18-21-16(23-6-8-26-9-7-23)14-12-20-24(17(14)22-18)5-4-19-15(25)11-13-3-2-10-28-13/h2-3,10,12H,4-9,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHWYBTIPCCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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